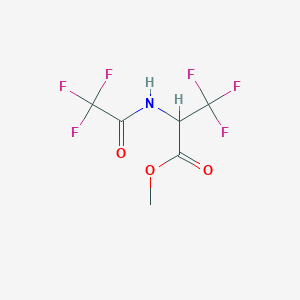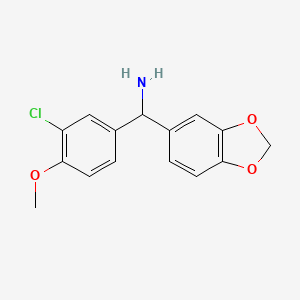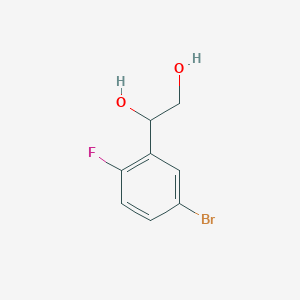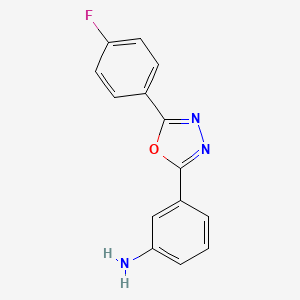
H-DL-Val-DL-Val-DL-Val-DL-Val-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-VAL-VAL-VAL-VAL-OH is a tetrapeptide composed of four valine residues Valine is an essential amino acid that plays a crucial role in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-VAL-VAL-VAL-VAL-OH typically involves stepwise peptide synthesis. This process includes the protection of amino groups, coupling of amino acids, and deprotection steps. The most common method is solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of H-VAL-VAL-VAL-VAL-OH may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
H-VAL-VAL-VAL-VAL-OH can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of valine residues, potentially altering the peptide’s properties.
Reduction: Reduction reactions can be used to break disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and performic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are frequently used.
Substitution: Substitution reactions often involve the use of protected amino acid derivatives and coupling reagents like DCC and HOBt.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of hydroxylated valine residues, while reduction can lead to the cleavage of disulfide bonds .
Scientific Research Applications
H-VAL-VAL-VAL-VAL-OH has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and peptide bond formation.
Biology: The compound is utilized in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: H-VAL-VAL-VAL-VAL-OH is investigated for its potential therapeutic applications, including as a drug delivery vehicle and in the development of peptide-based drugs.
Mechanism of Action
The mechanism of action of H-VAL-VAL-VAL-VAL-OH involves its interaction with specific molecular targets and pathways. As a peptide, it can bind to receptors or enzymes, modulating their activity. The exact mechanism depends on the specific biological context and the presence of other interacting molecules. For example, it may inhibit or activate certain enzymes, influencing metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
H-VAL-VAL-OH: A dipeptide of valine, used in similar research applications but with different properties due to its shorter chain length.
H-VAL-VAL-VAL-OH: A tripeptide of valine, also used in peptide synthesis studies and biological research.
Uniqueness
H-VAL-VAL-VAL-VAL-OH is unique due to its tetrapeptide structure, which provides distinct properties compared to shorter peptides. Its longer chain length allows for more complex interactions with biological molecules and greater potential for therapeutic applications .
Properties
Molecular Formula |
C20H38N4O5 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C20H38N4O5/c1-9(2)13(21)17(25)22-14(10(3)4)18(26)23-15(11(5)6)19(27)24-16(12(7)8)20(28)29/h9-16H,21H2,1-8H3,(H,22,25)(H,23,26)(H,24,27)(H,28,29) |
InChI Key |
DISYUNFKZRKPAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-7-amine;trihydrochloride](/img/structure/B12112689.png)


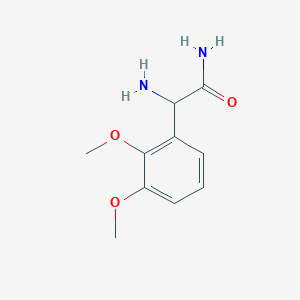
![(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methanamine](/img/structure/B12112705.png)


![5-[(Benzyloxy)methyl]-2-furoic acid](/img/structure/B12112720.png)
